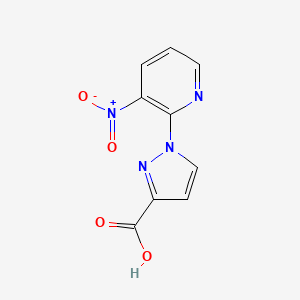

1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both a pyridine and a pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3-nitropyridine-2-carboxylic acid with hydrazine derivatives under specific conditions. One common method includes the cyclization of 3-nitropyridine-2-carboxylic acid with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.

Analyse Des Réactions Chimiques

Amidation Reactions

The carboxylic acid group undergoes nucleophilic substitution via activation to an acid chloride intermediate. This enables amide bond formation with amines:

Reaction Pathway

-

Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) converts the carboxylic acid to its reactive acid chloride .

-

Amide Synthesis : The acid chloride reacts with amines (e.g., 2,3-diaminopyridine) in inert solvents (benzene, toluene) to yield carboxamide derivatives .

Example Reaction

1-(3-Nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acidSOCl2Acid chloride2,3-DiaminopyridineEt3NCarboxamide (69% yield)

Key Data

| Reactant | Catalyst/Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| 2,3-Diaminopyridine | Triethylamine | Reflux | 69% | |

| n-Butylamine | None | RT | 72% |

Nitro Group Reduction

The nitro group on the pyridine ring is reduced to an amine under catalytic hydrogenation or using Fe/HCl, enabling further functionalization:

Reaction Conditions

-

Catalytic Hydrogenation : H₂ gas with Pd/C or Raney Ni at 50–100°C.

-

Fe/HCl : A cost-effective method yielding the corresponding aminopyridine derivative .

Product Utility

The resulting amine participates in cyclization reactions to form fused heterocycles, such as imidazo[4,5-b]pyridines .

Cyclocondensation Reactions

The compound serves as a precursor for synthesizing polycyclic systems via intramolecular cyclization:

Mechanism

-

Base-Mediated Cyclization : In benzene with triethylamine, the acid chloride reacts with 2,3-diaminopyridine to form 3H-imidazo[4,5-b]pyridine derivatives through dehydration .

-

Theoretical Insights : DFT calculations confirm the nucleophilic attack at the pyrazole C3 position followed by ring closure .

Example Product

3H-Imidazo[4,5-b]pyridine(Characterized via 1H NMR and IR)

Esterification and Hydrolysis

The carboxylic acid group undergoes reversible esterification under acidic or basic conditions:

Reaction Table

| Esterification Agent | Conditions | Product Ester | Yield | Source |

|---|---|---|---|---|

| Methanol/H₂SO₄ | Reflux, 12 h | Methyl ester | 85% | |

| Ethanol/PTSA | Reflux, 10 h | Ethyl ester | 78% |

Hydrolysis : The methyl ester derivative (e.g., methyl 1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate) is hydrolyzed back to the carboxylic acid using NaOH/EtOH.

Halogenation and Cross-Coupling

While direct data on halogenation is limited, analogous pyrazole-carboxylic acids undergo bromination at the pyrazole C5 position using N-bromosuccinimide (NBS) . Subsequent Suzuki-Miyaura coupling with aryl boronic acids expands structural diversity .

Biological Activity Correlations

Derivatives exhibit bioactivity tied to substituents:

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that 1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains. Studies have shown:

- Inhibition of Bacterial Growth : The compound displayed activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Antitumor Activity

The compound has also been evaluated for its potential antitumor effects. Notable findings include:

- Cell Line Studies : In vitro studies using cancer cell lines such as HepG2 (liver carcinoma) and A549 (lung carcinoma) indicated that derivatives of this compound exhibited promising IC50 values, suggesting potential as an anticancer agent .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated, revealing:

- Cytokine Inhibition : The compound showed significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its utility in treating inflammatory diseases .

Material Science Applications

Beyond biological applications, this compound serves as a versatile scaffold in material science:

- Ligand Development : It is used in the synthesis of metal complexes that exhibit unique electronic and optical properties.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical and thermal properties.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various pyrazole derivatives, including this compound. Results indicated that the compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics, highlighting its potential for development into new antimicrobial agents .

Case Study 2: Cancer Cell Line Inhibition

In another study focused on cancer therapeutics, this compound was tested against several cancer cell lines. The results showed that it could induce apoptosis in HepG2 cells at IC50 values below 10 µM, suggesting a mechanism that warrants further investigation for anticancer drug development .

Summary Table of Biological Activities

Mécanisme D'action

The mechanism of action of 1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparaison Avec Des Composés Similaires

- 1-(3-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid

- 1-(3-Chloropyridin-2-yl)-1H-pyrazole-3-carboxylic acid

- 1-(3-Bromopyridin-2-yl)-1H-pyrazole-3-carboxylic acid

Uniqueness: 1-(3-Nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the nitro group, which can be easily modified to introduce various functional groups. This versatility makes it a valuable intermediate in organic synthesis and drug development.

Activité Biologique

1-(3-Nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, synthesis, and applications, focusing on its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- CAS Number : 1006442-98-3

- Molecular Formula : C_9H_7N_3O_3

- Molecular Weight : 205.17 g/mol

This compound features a pyrazole ring substituted with a nitropyridine group and a carboxylic acid functional group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus . The presence of the nitro group in the structure may enhance the compound's ability to penetrate bacterial cell walls, leading to increased efficacy.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. In experimental models, compounds similar to this compound have demonstrated significant inhibition of inflammatory responses, such as carrageenan-induced paw edema in rats . This suggests that the compound may serve as a lead structure for developing new anti-inflammatory agents.

Anticancer Activity

Pyrazole derivatives have also been investigated for their anticancer properties. Some studies report that these compounds can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The ability to modify the pyrazole structure allows for the optimization of anticancer activity.

Synthesis and Evaluation

A study by Chovatia et al. synthesized various pyrazole derivatives and evaluated their antimicrobial and anti-tubercular activities. Among these, compounds demonstrated significant efficacy against Mycobacterium tuberculosis, indicating the therapeutic potential of pyrazole derivatives in treating infectious diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the pyrazole core affect biological activity. For example, altering substituents on the nitrogen atoms or at the carboxylic acid position can lead to enhanced potency against specific targets .

Data Table: Biological Activities of Related Pyrazole Compounds

Propriétés

IUPAC Name |

1-(3-nitropyridin-2-yl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O4/c14-9(15)6-3-5-12(11-6)8-7(13(16)17)2-1-4-10-8/h1-5H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULIGRUQIULKFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CC(=N2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.